2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a pyrimidinyl group, and an azetidinyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O/c14-13(15,16)10-4-11(18-8-17-10)20-5-9(6-20)7-21-12(22)2-1-3-19-21/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSWIJGLOKGGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the azetidinyl and pyridazinone rings. The process often starts with the preparation of the pyrimidinyl precursor, followed by the introduction of the trifluoromethyl group. The azetidinyl ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases due to its pharmacological properties.
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, structural modifications have shown enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported between 28 to 168 µg/mL.
Anticancer Potential : The compound's design allows for interactions with various cellular targets, making it a candidate for anticancer drug development. Research indicates that similar compounds have demonstrated efficacy in inhibiting tumor cell proliferation in vitro, suggesting that this compound may have similar properties that warrant further investigation.
Structure-Activity Relationship Studies
The unique structure of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one allows researchers to explore structure-activity relationships (SAR). By modifying different functional groups on the azetidine and pyridazinone moieties, researchers can assess how these changes affect biological activity. This approach is crucial for optimizing the compound's efficacy and reducing potential side effects.
| Biological Activity | Target Organisms/Cells | MIC (µg/mL) | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 28 - 168 | Significant activity observed |
| Antimicrobial | Escherichia coli | 28 - 168 | Structural modifications enhance activity |
| Anticancer | Tumor cell lines | TBD | Inhibition of proliferation in vitro reported |
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one:
- Antimicrobial Efficacy Study : A study demonstrated that analogs of this compound showed potent activity against various strains of bacteria and fungi, highlighting the importance of the trifluoromethyl group in enhancing antimicrobial efficacy.
- Cancer Cell Proliferation Inhibition : Research into similar dihydropyridazinone derivatives has shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest, suggesting that further exploration of this compound could yield valuable insights into its anticancer potential.
Mechanism of Action
The mechanism of action of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,1-dioxo-4H-thiophen-3-yl)-isothiourea
- 2-Amino-5-phenyl-1,4-benzodiazepine 1-oxides
Uniqueness
Compared to similar compounds, 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one stands out due to its unique trifluoromethyl and azetidinyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications .
Biological Activity
The compound 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule notable for its potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12F3N5O, with a molecular weight of approximately 311.26 g/mol. The structure incorporates a pyridazinone core, an azetidine ring, and a trifluoromethyl-substituted pyrimidine moiety, which enhances its metabolic stability and bioavailability in biological systems .
Research indicates that the compound may act as an enzyme inhibitor , likely interacting with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways. The trifluoromethyl group is believed to enhance binding affinity to these targets, contributing to its potency and selectivity.
Enzyme Inhibition
Studies have shown that similar compounds exhibit significant inhibitory activity against various kinases. For example, triazolo-pyridazine derivatives have demonstrated potent inhibitory effects against c-Met kinase, with IC50 values ranging from 0.09 to 0.21 μM . Although specific data for our compound is limited, the structural similarities suggest it may exhibit comparable activities.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, some derivatives showed IC50 values below 5 μM against these cell lines, indicating moderate to strong cytotoxicity . The potential for inducing apoptosis in cancer cells was also observed.
Study on Triazolo-Pyridazine Derivatives
A study on triazolo-pyridazine derivatives bearing trifluoromethyl groups reported that compounds exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 ± 0.16 μM and 1.23 ± 0.18 μM respectively . This suggests that the trifluoromethyl substitution might be a critical factor in enhancing biological activity.
Structure-Activity Relationship (SAR)
Research into the SAR of pyrimidine derivatives has indicated that modifications in the azetidine and pyridazine structures can lead to varying degrees of biological activity. For instance, compounds with specific substitutions on the pyrimidine ring showed enhanced inhibitory effects against c-Met kinase and improved cytotoxicity profiles .
Comparative Analysis
To further elucidate the unique properties of 2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one , it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-2-{[1-(4-trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl]-2,3-dihydropyridazin-3-one | Contains a methyl group on the pyridazine core | Enhanced solubility |
| 6-Cyclopropyl-2-{[1-(3-trifluoromethyl)pyridin-2-yl]azetidin-3-y}methyl]-2,3-dihydropyridazin-3-one | Cyclopropyl substituent instead of methyl | Potentially different pharmacokinetics |
| 6-(Pyridin-3-yl)-2-{[1-(4-trifluoromethyl)pyrimidin-2-y]azetidin}-methyl]-2,3-dihydropyridazinone | Different pyridine substitution pattern | Variability in biological activity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization and coupling steps. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (ethanol) are preferred for azetidine and pyridazinone formation .
- Temperature control : Reactions often require reflux (e.g., 80–120°C) to achieve optimal yields while minimizing side products .
- Purification : Chromatography (silica gel or HPLC) is essential due to the compound’s polarity and structural complexity .
- Key Challenge : Avoiding hydrolysis of the trifluoromethyl group during acidic/basic conditions .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : H/C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Thermal analysis : Melting point determination to compare with literature values .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target enzymes/receptors .
- Enzyme inhibition studies : Kinetic assays (e.g., IC determination) using spectrophotometric or fluorometric readouts .
- Cytotoxicity screening : MTT assays on cell lines to establish preliminary safety profiles .
Advanced Research Questions
Q. How can reaction yields be optimized when conflicting literature data exist on solvent systems?
- Methodological Answer :
- Systematic variation : Test solvents (DMF vs. ethanol) under identical conditions to assess yield variability .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- Side-product analysis : LC-MS to identify byproducts (e.g., hydrolyzed intermediates) and adjust pH or reaction time accordingly .
Q. How can contradictions in pharmacological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent buffer pH, temperature, and co-factor concentrations .
- Orthogonal assays : Validate results using both enzymatic and cell-based assays to rule out off-target effects .
- Structural analogs : Compare activity with derivatives (e.g., pyrimidine vs. pyridazine cores) to identify critical functional groups .
Q. What methodologies are suitable for assessing environmental persistence and bioaccumulation?
- Methodological Answer :
- Environmental fate studies :
- Hydrolysis/photolysis : Monitor degradation under UV light or varying pH .
- Partition coefficients : Calculate log (octanol-water) to predict bioaccumulation potential .
- Ecotoxicity testing : Use Daphnia magna or algae models to estimate EC values .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer :
- Functional group modulation : Synthesize analogs with variations in the trifluoromethylpyrimidine or azetidine moieties .
- Computational modeling : Docking studies (e.g., AutoDock) to predict binding modes and guide substitutions .
- Bioisosteric replacement : Replace the dihydropyridazinone ring with triazinone or pyridone scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
